Nod-IN-1
Descripción general
Descripción
NOD-IN-1 es un potente inhibidor de los receptores de dominio de oligomerización de unión a nucleótidos, específicamente dirigido al dominio de oligomerización de unión a nucleótidos 1 y al dominio de oligomerización de unión a nucleótidos 2. Estos receptores juegan un papel crucial en la respuesta inmune innata al detectar componentes bacterianos intracelulares e iniciar respuestas inflamatorias .
Aplicaciones Científicas De Investigación
NOD-IN-1 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto herramienta para estudiar la función de los receptores de dominio de oligomerización de unión a nucleótidos y su papel en varias vías químicas.
Biología: this compound se emplea en estudios biológicos para investigar los mecanismos de la inmunidad innata y la inflamación.
Medicina: El compuesto se explora por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias y afecciones relacionadas con la disregulación inmunitaria.
Industria: this compound se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a los receptores de dominio de oligomerización de unión a nucleótidos
Mecanismo De Acción
NOD-IN-1 ejerce sus efectos al inhibir la actividad de los receptores de dominio de oligomerización de unión a nucleótidos 1 y 2. Estos receptores detectan componentes bacterianos intracelulares e inician respuestas inflamatorias a través de la activación de las vías de factor nuclear kappa-light-chain-enhancer de células B activadas y cinasa de proteína activada por mitógeno. Al inhibir estos receptores, this compound reduce la respuesta inflamatoria y modula la señalización inmunitaria .
Compuestos similares:
Noditinib-1: Otro inhibidor de los receptores de dominio de oligomerización de unión a nucleótidos, pero con mayor selectividad para el dominio de oligomerización de unión a nucleótidos 1.
Singularidad: this compound es único en su actividad inhibitoria dual equilibrada tanto en los receptores de dominio de oligomerización de unión a nucleótidos 1 como en los 2. Esta actividad equilibrada lo convierte en una herramienta valiosa para estudiar los roles combinados de estos receptores en las respuestas inmunitarias .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Nod-IN-1 functions as an inhibitor of NOD1 and NOD2 receptors, with inhibitory concentrations (IC50) of 5.74 μM and 6.45 μM, respectively . These receptors are involved in the recognition of bacterial peptidoglycans and the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This compound interacts with the nucleotide-binding domain of these receptors, preventing their oligomerization and subsequent activation.
Cellular Effects
This compound has significant effects on various cell types, particularly those involved in the immune response. By inhibiting NOD1 and NOD2, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in inflammation and immune activation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the nucleotide-binding domain of NOD1 and NOD2 receptors. This binding prevents the receptors from undergoing conformational changes necessary for their activation. As a result, the downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, are inhibited. This leads to a reduction in the expression of pro-inflammatory genes and the production of cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on NOD1 and NOD2 can diminish with prolonged exposure. Long-term studies have shown that this compound can lead to sustained reductions in inflammation and immune activation, although its efficacy may decrease over time due to potential degradation or cellular adaptation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits NOD1 and NOD2, leading to reduced inflammation and immune responses. At higher doses, this compound can exhibit toxic effects, including potential liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and increasing the dose further does not enhance its inhibitory effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the immune response. It interacts with enzymes and cofactors involved in the activation of NOD1 and NOD2 receptors. By inhibiting these receptors, this compound affects the metabolic flux of pro-inflammatory mediators and reduces the levels of metabolites associated with inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound tends to accumulate in immune cells, particularly macrophages and dendritic cells, where it exerts its inhibitory effects on NOD1 and NOD2 receptors .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with NOD1 and NOD2 receptors. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de NOD-IN-1 involucra múltiples pasos, comenzando con la preparación del andamiaje central del indol. Los pasos clave incluyen:
Formación del núcleo de indol: Esto se logra típicamente a través de una síntesis de indol de Fischer o un método similar.
Funcionalización: El núcleo de indol se funcionaliza luego con varios sustituyentes para lograr la estructura química deseada. Esto implica reacciones como la sulfonilación y la esterificación.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para asegurar una alta pureza.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando síntesis automatizada y métodos de purificación de alto rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: NOD-IN-1 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el andamiaje del indol.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en el nitrógeno del indol o en el grupo sulfonilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo o cloruros de sulfonilo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados de indol oxidados, mientras que la sustitución puede introducir diferentes grupos funcionales en el andamiaje del indol .
Comparación Con Compuestos Similares
Noditinib-1: Another inhibitor of nucleotide-binding oligomerization domain-like receptors, but with higher selectivity for nucleotide-binding oligomerization domain 1.
Uniqueness: NOD-IN-1 is unique in its balanced dual inhibitory activity on both nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors. This balanced activity makes it a valuable tool for studying the combined roles of these receptors in immune responses .
Propiedades
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMOGUKIYRAILM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nod-IN-1?
A1: this compound acts as a specific inhibitor of NOD1 and NOD2, effectively blocking their activation by bacterial ligands. [, , ] This inhibition disrupts the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines.
Q2: How does this compound affect the NOD-like receptor signaling pathway?
A2: this compound significantly down-regulates the expression of key proteins involved in the NOD-like receptor signaling pathway, including NOD1, NOD2, and the N-terminal fragment of gasdermin D (GSDMD-N). [] GSDMD-N is a critical executioner of pyroptosis, a highly inflammatory form of programmed cell death.
Q3: Does this compound influence other pathways related to inflammation?
A3: Yes, transcriptome sequencing studies revealed that this compound significantly down-regulates genes enriched in several pathways linked to inflammation, hypoxia, and pyroptosis, including the NOD-like receptor, hypoxia-inducible factor, mitogen-activated protein kinase, and tumor necrosis factor (TNF) pathways. []
Q4: What is the significance of STAT1 in the context of this compound activity?
A4: Protein-protein interaction analysis identified NOD1, NOD2, and signal transduction and transcriptional activator 1 (STAT1) as key genes regulated by this compound in the context of the NOD-like receptor pathway. [] This suggests that this compound may modulate inflammatory responses by influencing STAT1 activity.
Q5: What evidence supports the efficacy of this compound in promoting wound healing?
A5: In a diabetic rat model of full-thickness skin defects, this compound encapsulated in reactive oxygen species (ROS)-responsive self-assembled nanomicelles (PEPS@this compound) demonstrated significantly enhanced wound healing compared to controls. [] This effect was associated with decreased ROS levels, thickened granulation tissue, and reduced expression of NOD1, NOD2, and GSDMD-N.
Q6: Has this compound been investigated in other models of inflammation?
A6: Yes, research indicates that this compound can alleviate lipopolysaccharide (LPS)-induced sepsis in mice, a condition characterized by systemic inflammation. [] This protective effect is linked to the suppression of pyroptosis markers like NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.
Q7: Can this compound modulate the inflammatory response induced by specific bacteria?
A7: Studies have shown that this compound can decrease TNF-α expression and increase IL-6 expression in vitro and in vivo in a periodontitis model induced by Prevotella intermedia. [] This suggests a potential role for this compound in regulating inflammation triggered by specific bacterial species.
Q8: What is the role of PepT1 in relation to this compound and Tri-DAP?
A8: The oligopeptide transporter PepT1 is responsible for transporting small bacterial peptides, including Tri-DAP, into the cytosol, where they can activate NOD1. [] this compound's inhibitory action on NOD1 likely intercepts this activation process, regardless of PepT1 activity.
Q9: What is known about the structure of this compound?
A9: Currently, detailed structural information, including the molecular formula, weight, and spectroscopic data for this compound, is not publicly available in the provided research papers.
Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A10: While specific SAR studies for this compound are not detailed in the provided research, it's known that modifications to the α-carboxylic acid of iso-glutamic acid in peptidoglycan fragments can impact NOD1 recognition. [] This highlights the importance of specific structural features for NOD1 activation and suggests potential avenues for SAR exploration.
Q11: How has this compound been formulated to enhance its therapeutic efficacy?
A11: Researchers successfully encapsulated this compound within ROS-responsive self-assembled nanomicelles composed of polyethylene glycol-block-polypropylene sulfide (PEG-b-PPS). [] This formulation, PEPS@this compound, demonstrated superior wound healing capabilities in diabetic rats, potentially due to targeted delivery and controlled release of this compound at the wound site.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.